"4-[(Isobutyrylamino)methyl]benzoic acid" basic properties
"4-[(Isobutyrylamino)methyl]benzoic acid" basic properties
An In-depth Technical Guide to 4-[(Isobutyrylamino)methyl]benzoic Acid
Foreword: Navigating Undocumented Chemical Space
In the landscape of chemical research and drug development, we often encounter compounds that, despite their logical structure, remain sparsely documented in scientific literature. 4-[(Isobutyrylamino)methyl]benzoic acid is one such molecule. This guide has been constructed to fill this void, providing a comprehensive technical overview based on established principles of organic chemistry and pharmacology. By dissecting the molecule into its core components—4-(aminomethyl)benzoic acid and the isobutyryl moiety—we can project its properties, devise a robust synthesis, and hypothesize its potential biological activities. This document serves as a foundational resource for researchers seeking to synthesize, characterize, and explore the applications of this novel compound.
Molecular Overview and Physicochemical Properties
4-[(Isobutyrylamino)methyl]benzoic acid is an N-acylated derivative of 4-(aminomethyl)benzoic acid (also known as PAMBA). The structure features a para-substituted benzene ring with a carboxylic acid group and an isobutyrylamide-functionalized methyl group. This combination imparts both hydrophilic (carboxylic acid, amide) and lipophilic (benzene ring, isobutyl group) characteristics, suggesting a moderate degree of amphiphilicity that could influence its pharmacokinetic profile.
Chemical Structure
Caption: Chemical structure of 4-[(Isobutyrylamino)methyl]benzoic acid.
Predicted Physicochemical Properties
The properties below are estimated based on the compound's structure and data from analogous molecules such as 4-methylbenzoic acid and 4-(acetylamino)benzoic acid methyl ester.[1][2] Experimental validation is required for confirmation.
| Property | Predicted Value | Justification / Source |
| Molecular Formula | C₁₂H₁₅NO₃ | Calculated from structure |
| Molecular Weight | 221.25 g/mol | Calculated from formula |
| Appearance | White to off-white crystalline solid | Based on precursors and related amides |
| Melting Point | >180 °C | N-acylation typically increases the melting point relative to the parent amine. 4-Methylbenzoic acid melts at 177-180 °C.[1] |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, DMF | The carboxylic acid group confers some aqueous solubility, while the aromatic and isobutyl groups favor organic solvents. |
| pKa (Carboxylic Acid) | ~4.0 - 4.5 | Similar to p-toluic acid (pKa 4.36), with minor influence from the amide substituent.[1] |
Synthesis and Purification
The most direct and efficient synthesis of 4-[(Isobutyrylamino)methyl]benzoic acid is via the nucleophilic acyl substitution reaction between 4-(aminomethyl)benzoic acid and an activated isobutyric acid derivative, such as isobutyryl chloride.
Proposed Synthesis Workflow: Schotten-Baumann Reaction
This protocol employs the Schotten-Baumann conditions, an effective method for acylating amines in a biphasic or aqueous basic solution. The base neutralizes the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion.
Caption: Proposed workflow for the synthesis of 4-[(Isobutyrylamino)methyl]benzoic acid.
Detailed Experimental Protocol
Materials:
-
4-(Aminomethyl)benzoic acid (1.0 eq)
-
Isobutyryl chloride (1.1 eq)[3]
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Dichloromethane (optional, for extraction)
-
Hydrochloric acid (HCl), 2M solution
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Deionized water
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Ethanol
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(aminomethyl)benzoic acid (1.0 eq) and NaOH (2.2 eq) in deionized water.
-
Cooling: Place the flask in an ice-water bath and stir until the temperature of the solution stabilizes at 0-5°C.
-
Acylation: Add isobutyryl chloride (1.1 eq) dropwise to the cold, stirring solution over 30 minutes. Use a syringe pump for precise control. Ensure the temperature does not exceed 10°C. Causality Note: Slow, controlled addition is critical to prevent hydrolysis of the acyl chloride and to manage the exothermic reaction.[4]
-
Reaction: After the addition is complete, allow the mixture to stir vigorously in the ice bath for an additional 2 hours, then let it warm to room temperature and stir for another hour.
-
Precipitation: Re-cool the mixture in an ice bath and slowly acidify by adding 2M HCl dropwise until the pH reaches approximately 3-4. A white precipitate should form. Mechanism Note: The product is soluble as its sodium carboxylate salt. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate.
-
Isolation: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Purification: Transfer the crude solid to a flask and recrystallize from a suitable solvent system, such as an ethanol/water mixture, to yield the purified product.
-
Drying & Characterization: Dry the pure crystals in a vacuum oven. Confirm the identity and purity of the final compound using NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Potential Biological Activity and Mechanism of Action
While no direct pharmacological data exists for 4-[(Isobutyrylamino)methyl]benzoic acid, its activity can be hypothesized based on its parent molecule, 4-(aminomethyl)benzoic acid (PAMBA).
Antifibrinolytic Activity
PAMBA is a known antifibrinolytic agent, structurally similar to the amino acid lysine. It functions by binding to the lysine-binding sites on plasminogen, which prevents plasminogen from converting to plasmin, the primary enzyme responsible for fibrin clot degradation.[5][6][7] This action helps to stabilize clots and is useful in treating excessive bleeding.[7]
The N-acylation with an isobutyryl group in the target molecule could modulate this activity. The increased lipophilicity might enhance cell membrane permeability or alter the binding affinity for plasminogen. It is plausible that 4-[(Isobutyrylamino)methyl]benzoic acid retains antifibrinolytic properties, though the potency relative to PAMBA would require experimental determination.
Peptide Transporter Inhibition
Research has shown that 4-(aminomethyl)benzoic acid acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.[8] This transporter is responsible for the uptake of di- and tripeptides in the intestines and kidneys. The molecule mimics the structure of a dipeptide, allowing it to bind to the transporter without being carried across the membrane.[8] The addition of the isobutyryl group could either enhance or diminish this inhibitory activity by altering the molecule's size, shape, and binding interactions within the transporter's active site.
Hypothesized Mechanism of Action
The diagram below illustrates the established mechanism of the parent compound, which serves as a starting point for investigating the target molecule.
Caption: Hypothesized mechanism based on the known action of the parent molecule.
Safety and Handling
No specific toxicology data is available for 4-[(Isobutyrylamino)methyl]benzoic acid. Therefore, it should be handled with the standard precautions for a novel chemical compound. Safety protocols should be derived from data on structurally related molecules, such as 4-(benzoylamino)benzoic acid, which is known to be harmful if swallowed and can cause skin and eye irritation.[9]
General Precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
-
PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
- Google Patents. (n.d.). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Aminomethylbenzoic Acid?. Retrieved from [Link]
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Filo. (2024, November 25). Benzene reacts with isobutyryl chloride in the presence of AlCl3 to form.... Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Di Pardo, A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4338. Retrieved from [Link]
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Bailey, P. D., et al. (1998). 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. British Journal of Pharmacology, 125(5), 833–840. Retrieved from [Link]
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PubChem. (n.d.). 4-(Benzoylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Indian Journal of Chemistry. (n.d.). Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved from [Link]
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DrugBank. (2024, June 14). What is Aminomethylbenzoic Acid used for?. Retrieved from [Link]
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Quora. (2023, April 4). What reaction with benzylamine can form isopropylbenzylamines?. Retrieved from [Link]
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ChemBK. (n.d.). 4-Methylbenzoic acid. Retrieved from [Link]
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Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]
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PubChem. (n.d.). 4-Isobutylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
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![Structure of 4-[(Isobutyrylamino)methyl]benzoic acid](https://via.placeholder.com/250x150.png?text=4-[(Isobutyrylamino)methyl]benzoic+acid+Structure)





